2-(2-Methylquinolin-4-yl)ethan-1-amine
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Overview
Description
2-(2-Methylquinolin-4-yl)ethan-1-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 2-position and an ethanamine side chain at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylquinolin-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(quinolin-2-yl)ethan-1-amine
- 2-(quinolin-4-yl)ethan-1-amine
- 2-(6-Methylquinolin-3-yl)ethan-1-amine
Uniqueness
2-(2-Methylquinolin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the quinoline ring. The presence of the methyl group at the 2-position and the ethanamine side chain at the 4-position confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Methylquinolin-4-yl)ethan-1-amine, a derivative of quinoline, has garnered attention in pharmaceutical research due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Quinoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, suggesting a potential role in cancer therapy. Specifically, this compound may modulate the activity of enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the methyl group at the 2-position of the quinoline ring is believed to influence its interaction with biological targets. A study on similar quinoline derivatives indicated that electron-donating substituents significantly enhance antiproliferative activity against cancer cell lines .
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
1 | 4-methoxyphenyl | 10.36 | Antiproliferative |
2 | 4-methylsulfonyl | 40.00 | Reduced potency |
3 | No substitution | >100 | Low activity |
Biological Activity Studies
Several studies have evaluated the biological activity of quinoline derivatives, including this compound:
- Anticancer Activity : In vitro studies have shown that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10 µM to over 100 µM against breast and lung cancer cell lines .
- Antimicrobial Properties : Quinoline derivatives are also recognized for their antimicrobial activities. A study reported that certain analogs exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. The modulation of HDACs by these compounds suggests a mechanism through which they could exert anti-inflammatory effects .
Case Studies
Case Study 1: Antiproliferative Activity
A series of experiments conducted on various quinoline derivatives indicated that structural modifications significantly impacted their antiproliferative properties. For example, a compound with a similar structure to this compound showed enhanced activity against HeLa cells with an IC50 value of approximately 22 µM .
Case Study 2: Enzyme Inhibition
Research has demonstrated that quinoline derivatives can inhibit enzymes critical for cancer cell survival. One study found that a derivative inhibited HDAC activity, leading to increased apoptosis in cancer cells . These findings suggest that further exploration of this compound could uncover novel therapeutic applications.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
JINGNDHWCOSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCN |
Origin of Product |
United States |
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